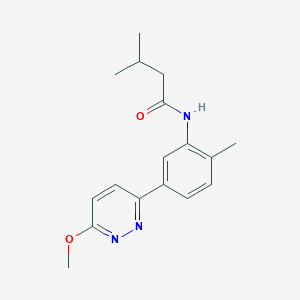

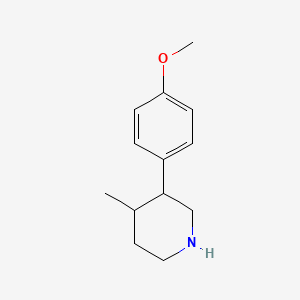

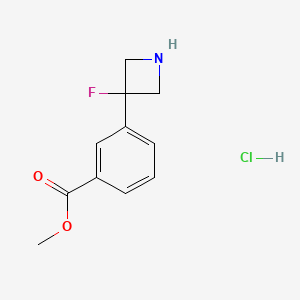

![molecular formula C7H3BrN4S B2384862 8-Chloro-thieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine CAS No. 1951440-74-6](/img/structure/B2384862.png)

8-Chloro-thieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“8-Chloro-thieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine” is a derivative of thienopyrimidine . Thienopyrimidine derivatives are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities and have been studied for their anticancer effects through the inhibition of various enzymes and pathways .

Synthesis Analysis

The synthesis of thienopyrimidine derivatives involves different methods . For instance, by refluxing the 8-chloro derivatives of pyrido[3′,2′:4,5]thieno(furo)[3,2-d]pyrimidines with various amines, the relevant pyrido[3′,2′:4,5]thieno(furo)[3,2-d]pyrimidin-8-amines were obtained .

Molecular Structure Analysis

The molecular structure of “8-Chloro-thieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine” can be analyzed using techniques like 1H NMR and 13C NMR. For instance, a related compound was analyzed and found to have the following NMR spectrum: 1H NMR spectrum, δ, ppm: 2.44 s (3H, CH3), 6.83 d (1H, J = 7.9 Hz, CH, thiophene), 7.16 d (1H, J = 7.9 Hz, CH, thiophene), 7.51–7.60 m (2H, CH, pyridine), 8.14 d (1H, J = 4.3 Hz, CH, pyridine), 8.98 s (1H, NH). 13C NMR spectrum, δ, ppm: 16.88, 108.07, 115.54, 120.50, 122.85, 124.34, 138.65, 144.19, 152.55, 154.35, 160.40, 170.70 .

Chemical Reactions Analysis

The chemical reactions involving “8-Chloro-thieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine” can be complex and depend on the specific conditions and reactants used. For instance, the cyclization of some amines under the action of phosphorus oxychloride led to the formation of new heterorings: imidazo[1,2-c]pyrimidine and pyrimido[1,2-c]pyrimidine .

Physical And Chemical Properties Analysis

The physical and chemical properties of “8-Chloro-thieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine” can be determined using various techniques. For instance, a related compound was found to be a white solid with a yield of 80% and a melting point of 121–122°C .

Applications De Recherche Scientifique

Antimicrobial and Anticancer Evaluation

Research indicates that derivatives of thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine, similar to 8-Chloro-thieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine, have been synthesized and tested for their antimicrobial and anticancer activities. For instance, certain compounds in this class demonstrated excellent activity against gram-positive and gram-negative bacteria. Additionally, specific compounds showed promising anticancer activity, particularly against HepG-2 and MCF-7 cell lines (Gomha, Abbas, Elneairy, Elaasser, & Mabrouk, 2015).

Synthesis and Structural Elucidation for Antimicrobial Activity

A series of new thieno[2,3-d]pyrimidine derivatives containing 1,2,4-triazoles and thiophenes were synthesized, structurally elucidated, and tested for antimicrobial activity. These compounds exhibited significant antibacterial and antifungal activities, comparable to standard drugs (Prabhakar et al., 2016).

Biological Studies of Novel Thieno[2,3-d]pyrimidines

Research focusing on 2-unsubstituted thieno[2,3-d]pyrimidines, which are structurally related to 8-Chloro-thieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine, revealed the synthesis of various derivatives using thermal and microwave irradiation techniques. These compounds were characterized and examined for biological activity (Al-Taisan, Al-Hazimi, & Al-Shihry, 2010).

Synthesis for Antimicrobial Activities

The synthesis of novel fused pyrimidines and thienopyrimidine derivatives was reported, focusing on their antimicrobial activities. This research provides insights into the potential of these compounds for developing new antimicrobial agents (Hossain & Bhuiyan, 2009).

Ring Rearrangement and Diversification

Studies have been conducted on 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, related to the 8-Chloro-thieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine, exploring their ring rearrangement and further diversification. This research is significant for understanding the chemical properties and potential applications of these compounds in various scientific domains (Tang, Wang, Li, & Wang, 2014).

Orientations Futures

The future directions in the research of “8-Chloro-thieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine” and related compounds could involve further exploration of their anticancer effects, development of more efficient synthesis methods, and investigation of their other potential therapeutic applications .

Propriétés

IUPAC Name |

11-bromo-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN4S/c8-5-1-4-6-11-10-3-12(6)2-9-7(4)13-5/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYILOHRZXJFNIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=C1C3=NN=CN3C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 146050496 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

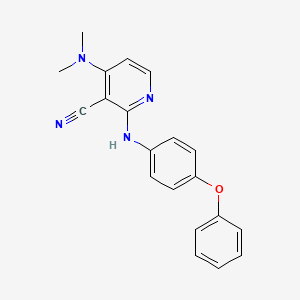

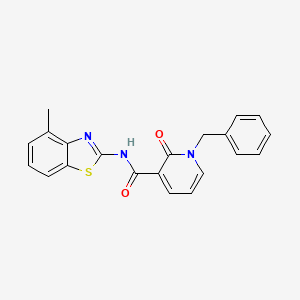

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2384780.png)

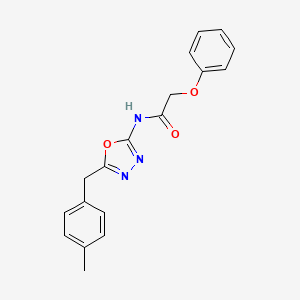

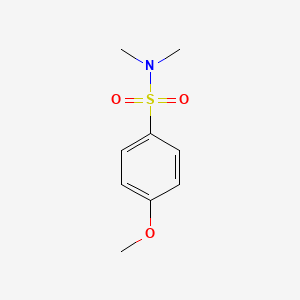

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2384790.png)

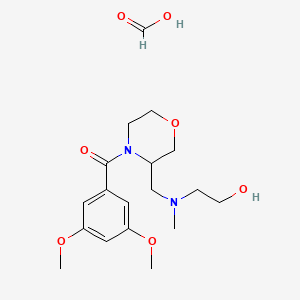

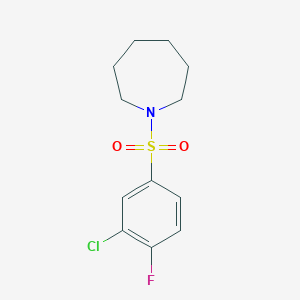

![2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2384792.png)

![3-[3-(1,3-Benzodioxol-5-yl)-4-formylpyrazol-1-yl]propanenitrile](/img/structure/B2384795.png)

![3-(Oxan-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2384801.png)